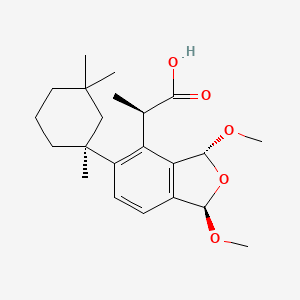

Membranolide C

Description

Overview of Marine Natural Products and Their Research Significance

The marine environment, covering over 70% of the Earth's surface, is a vast and largely untapped reservoir of biodiversity. oup.com This rich ecosystem is home to a multitude of organisms that have evolved unique biochemical pathways to survive in diverse and often extreme conditions. eco-vector.com These organisms, including sponges, tunicates, and microorganisms, produce a wide array of chemical compounds known as marine natural products (MNPs). oup.comfrontiersin.org These compounds, often secondary metabolites, are not essential for the primary life processes of the organism but play crucial roles in defense, communication, and adaptation. oup.com

The study of MNPs is a significant and burgeoning field of research with profound implications for medicine and science. wisdomlib.orgresearchgate.net Marine-derived compounds have demonstrated a remarkable range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. oup.comuv.es This has led to the discovery of several FDA-approved drugs and numerous candidates in clinical trials, highlighting the therapeutic potential of these natural molecules. oup.comfrontiersin.org Beyond their pharmaceutical applications, MNPs serve as valuable tools for understanding fundamental biological processes and ecological interactions. eco-vector.com

Classification and Structural Characteristics of Spongiane Diterpenoids

Among the diverse classes of MNPs, diterpenoids represent a significant group of compounds built from four isoprene (B109036) units. Within this class, the spongiane diterpenoids are a distinctive family of natural products almost exclusively isolated from marine sponges and the nudibranchs that prey on them. uv.esresearchgate.net The characteristic feature of spongiane diterpenoids is their polycyclic structure, typically based on a spongiane carbon framework. uv.es

These compounds exhibit a wide variety of structural modifications, including rearrangements of the carbon skeleton and a high degree of oxidation. researchgate.net This structural diversity gives rise to a broad spectrum of biological activities. Spongiane diterpenoids have been shown to possess antifeedant, antimicrobial, antiviral, and anti-inflammatory properties, among others. uv.esresearchgate.net Their unique and complex architectures present interesting challenges and opportunities for synthetic chemists.

Position of Membranolide C within the Membranolide Family of Compounds

This compound belongs to the membranolide family, a specific subgroup of spongiane diterpenoids. vulcanchem.com The membranolides are characterized by an aromatized diterpene structure. acs.org This family of compounds has been primarily isolated from sponges of the genus Dendrilla. vulcanchem.comacs.org

The membranolide family includes several related compounds, such as membranolides A, B, and D, which share a common structural scaffold but differ in their functional groups and oxidation states. google.comacs.org this compound is distinguished by the presence of a carboxylic acid functional group. acs.orgacs.org It is often isolated alongside other membranolides and related diterpenes, providing a natural library of structurally similar compounds for comparative biological and chemical studies. acs.orggoogle.com

Historical Context of this compound Research

The discovery and study of this compound are intrinsically linked to the exploration of the chemical ecology of Antarctic marine invertebrates. Initial investigations into the Antarctic sponge Dendrilla membranosa (now recognized as Dendrilla antarctica) were driven by observations of its lack of predators, suggesting the presence of chemical defenses. acs.orggoogle.com

This compound was first isolated and characterized in 2004 from Dendrilla membranosa collected near Palmer Station on Anvers Island, Antarctica. vulcanchem.comacs.org Its structure was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. acs.orgacs.org Early research on this compound focused on its potential antimicrobial properties, revealing moderate activity against certain bacteria and fungi. acs.orgfrontiersin.org Subsequent studies have further explored its biological activities and its ecological role as a chemical defense agent for the sponge. vulcanchem.comgoogle.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C22H32O5 |

| Molecular Weight | 376.5 g/mol |

| IUPAC Name | (2R)-2-[(1R,3R)-1,3-dimethoxy-5-[(1S)-1,3,3-trimethylcyclohexyl]-1,3-dihydro-2-benzofuran-4-yl]propanoic acid |

| Appearance | Viscous oil |

Data sourced from PubChem and other chemical databases. vulcanchem.comnih.gov

Biological Activity of this compound

| Target Organism/Assay | Activity |

| Gram-negative bacteria (Escherichia coli) | Moderate antibiotic activity |

| Fungi (Candida albicans) | Moderate antifungal activity |

| Leishmania donovani | Antileishmanial activity |

This table summarizes findings from various bioassays. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(2R)-2-[(1R,3R)-1,3-dimethoxy-5-[(1S)-1,3,3-trimethylcyclohexyl]-1,3-dihydro-2-benzofuran-4-yl]propanoic acid |

InChI |

InChI=1S/C22H32O5/c1-13(18(23)24)16-15(22(4)11-7-10-21(2,3)12-22)9-8-14-17(16)20(26-6)27-19(14)25-5/h8-9,13,19-20H,7,10-12H2,1-6H3,(H,23,24)/t13-,19-,20-,22+/m1/s1 |

InChI Key |

GRCQGWSFSFNRFC-JRQYZAASSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC2=C1[C@@H](O[C@H]2OC)OC)[C@]3(CCCC(C3)(C)C)C)C(=O)O |

Canonical SMILES |

CC(C1=C(C=CC2=C1C(OC2OC)OC)C3(CCCC(C3)(C)C)C)C(=O)O |

Synonyms |

membranolide C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Ecological Context

Primary Marine Invertebrate Sources

Membranolide C is primarily produced by sponges of the genus Dendrilla.

Isolation from Dendrilla membranosa (Antarctic Sponge)

The initial isolation of this compound was reported from the Antarctic sponge Dendrilla membranosa (now recognized as Dendrilla antarctica). vulcanchem.commdpi.com Collections of this sponge were made in the vicinity of Palmer Station on Anvers Island, Antarctica. nih.gov Chemical investigations of Dendrilla membranosa have yielded this compound along with other related membranolide diterpenes. nih.gov The presence of this compound is a characteristic feature of the sponge's chemical profile. researchgate.netacs.org

Isolation from Dendrilla antarctica (Antarctic Sponge)

This compound has also been consistently isolated from Dendrilla antarctica. mdpi.comnih.govresearchgate.net This bright yellow sponge is a common inhabitant of the Antarctic benthos and is known to produce a variety of diterpenoids. mdpi.comresearchgate.net Studies on Dendrilla antarctica collected from various Antarctic locations, including Deception Island, have confirmed the presence of this compound as one of its secondary metabolites. mdpi.comresearchgate.net The chemical composition of this sponge, including its this compound content, is of significant interest to researchers studying Antarctic chemical ecology. mdpi.com

Secondary Marine Organism Associations (e.g., Nudibranchs)

The chemical defenses of sponges like Dendrilla are often sequestered by other marine organisms, particularly nudibranchs that feed on them. oup.comresearchgate.net The nudibranch Goniobranchus splendidus, for instance, is known to accumulate a variety of secondary metabolites from its sponge diet, including membranolides. oup.com These compounds are then stored in the nudibranch's mantle, likely serving as a defense mechanism against its own predators. oup.com This dietary transfer of chemical compounds is a well-documented phenomenon in marine ecosystems. researchgate.net

Methodologies for Compound Extraction and Purification from Biological Matrices

The isolation of this compound from its natural sources involves a multi-step process. The general procedure is as follows:

Collection and Preparation : The sponge material is collected and typically freeze-dried to preserve its chemical integrity. vulcanchem.commdpi.com

Extraction : The dried sponge tissue is then extracted with organic solvents. A common method involves using a mixture of dichloromethane (B109758) and methanol (B129727) (CH2Cl2/MeOH), often in a 1:1 ratio. vulcanchem.comnih.govresearchgate.net Dichloromethane alone has also been used for extraction. mdpi.com

Fractionation : The crude extract is then subjected to fractionation to separate the complex mixture of compounds. Medium-pressure liquid chromatography (MPLC) is frequently employed for this purpose. vulcanchem.comnih.govresearchgate.net

Purification : The fractions containing this compound are further purified to isolate the pure compound. High-performance liquid chromatography (HPLC) is the standard technique used for the final purification steps. vulcanchem.commdpi.comnih.govresearchgate.net

This systematic approach allows for the isolation of this compound and other related diterpenoids for structural elucidation and bioactivity studies. nih.govnih.govresearchgate.net

Ecological Roles and Chemical Defense Mechanisms

The production of this compound and other secondary metabolites by Dendrilla sponges is believed to be a key aspect of their survival strategy in the competitive Antarctic marine environment.

Contribution to Species Survival and Adaptation in Extreme Environments

The production of bioactive secondary metabolites is a key survival strategy for sessile marine invertebrates like D. antarctica, which must defend themselves against predation and pathogenic threats. mdpi.comnih.gov this compound is a significant component of this chemical defense arsenal, contributing to the sponge's ecological success. mdpi.comresearchgate.net

Research has demonstrated that this compound and its related compounds are instrumental in deterring predators. mdpi.comcambridge.org Specifically, the parent compound, membranolide, has been identified as a feeding deterrent against the sympatric amphipod Gondogeneia antarctica, a significant micropredator in the Western Antarctic Peninsula. researchgate.netcambridge.org This defensive role is vital for the sponge's survival, as signs of predation on D. antarctica are reportedly rare, a fact attributed to its potent chemical defenses. cambridge.orgcambridge.org The production of such deterrents provides a distinct ecological advantage, allowing the sponge to thrive in an environment where predation pressure from organisms like sea stars and amphipods is a significant factor. cambridge.orgnih.gov

In addition to anti-predatory functions, this compound exhibits antimicrobial properties. Studies have shown that it possesses both Gram-negative antibiotic and antifungal activities. nih.gov This provides a defense against pathogenic microorganisms, which is crucial for maintaining organismal health in an environment where resources must be carefully allocated for growth and survival. nih.gov The combination of anti-predatory and antimicrobial activities underscores the compound's multifaceted contribution to the sponge's ability to survive and compete in the harsh Antarctic ecosystem. mdpi.commdpi.com

Environmental Factors Influencing In Vivo Production

The biosynthesis of this compound and other diterpenes in Dendrilla antarctica is not static; it is influenced by abiotic and biotic factors in its environment. Understanding these influences is critical for predicting how the sponge's defensive capabilities might be affected by ongoing environmental changes, such as climate change. mdpi.comnih.gov

The marine environment of the Western Antarctic Peninsula is one of the most rapidly warming regions on Earth. mdpi.comnih.gov This raises questions about the resilience of endemic species and the stability of their chemical defenses. mdpi.com Experimental studies have been conducted to assess the impact of thermal stress on the chemical profile of D. antarctica.

In one such experiment, specimens of D. antarctica were subjected to a slow, gradual increase in water temperature. The results indicated that the production of several diterpenes, including membranolide, appears susceptible to temperature changes. mdpi.comnih.gov A trend toward higher concentrations of membranolide and other compounds like deceptionin, cadlinolide C, and tetrahydroaplysulphurin-1 was observed with increasing temperature. mdpi.comnih.govdntb.gov.ua However, this adaptive response has its limits; the experiment had to be terminated when temperatures reached 4°C because the sponges' metabolism was severely affected, leading to death. mdpi.comnih.gov This suggests that while the sponge may initially ramp up its chemical defenses in response to thermal stress, its fundamental thermal tolerance is narrow.

| Compound | Experimental Condition | Observed Trend | Source |

|---|---|---|---|

| Membranolide | Gradual temperature increase from 0°C up to 4°C | Trend towards higher concentration | mdpi.comnih.gov |

| Deceptionin | Gradual temperature increase from 0°C up to 4°C | Trend towards higher concentration | mdpi.comnih.gov |

| Cadlinolide C | Gradual temperature increase from 0°C up to 4°C | Trend towards higher concentration | mdpi.comnih.gov |

| Tetrahydroaplysulphurin-1 | Gradual temperature increase from 0°C up to 4°C | Trend towards higher concentration | mdpi.comnih.gov |

| Tetrahydroaplysulphurin-1 | Heat stress (approx. 5°C above ambient) | More abundant | nih.govresearchgate.net |

| Gracilane norditerpene | Heat stress (approx. 5°C above ambient) | More abundant | nih.govresearchgate.net |

Given that compounds like this compound serve as a defense against predators, it is plausible that their production could be induced or enhanced by the presence of those predators. This phenomenon, known as inducible defense, is common in many marine organisms.

However, research into this area for Dendrilla antarctica has not found evidence of an inducible response. nih.govresearchgate.net In a controlled experiment, sponges were exposed to sympatric predators, including the sea star Odontaster validus and the amphipod Cheirimedon femoratus, to test for defense induction. nih.govresearchgate.netmdpi.com The analysis of the sponge's chemical profile after exposure revealed no significant changes in the production of its major diterpenoids. nih.govresearchgate.net

This finding is consistent with field observations. For instance, while membranolide is a known feeding deterrent for the amphipod G. antarctica, its concentration in the sponge was not found to be higher in habitats with a greater abundance of amphipods. cambridge.orgmdpi.com This suggests that the chemical defenses of D. antarctica, including this compound, are likely constitutively expressed—meaning they are maintained at a relatively constant level—rather than being produced on demand in response to immediate predation threats. cambridge.org

| Predator Species Used | Observed Effect on Metabolite Profile | Conclusion | Source |

|---|---|---|---|

| Odontaster validus (Sea star) | No significant effect | Predation pressure did not influence metabolite production | nih.govresearchgate.net |

| Cheirimedon femoratus (Amphipod) | No significant effect | Predation pressure did not influence metabolite production | nih.govresearchgate.net |

Structural Elucidation and Stereochemical Characterization

Overview of the Membranolide C Tetracyclic Diterpene Skeleton

This compound belongs to the spongian class of diterpenoids, which are characterized by a distinctive polycyclic carbon framework. uv.esmdpi.com The core structure of this compound is a tetracyclic system, which has been a subject of interest in natural product chemistry due to its unique arrangement and biosynthetic origins. uv.es Spongian diterpenes are known for their structural diversity, often featuring various degrees of oxidation and rearrangement of the fundamental 6,6,6,5-tetracyclic ring system. uv.es In the case of this compound, the skeleton is derived from this spongian framework, which is a common feature among metabolites isolated from sponges of the genus Dendrilla. nih.govmdpi.com

Advanced Spectroscopic Techniques for Planar Structure Determination

The planar structure of this compound, which describes the connectivity of its atoms, was unambiguously established through the application of a suite of advanced spectroscopic methods. These techniques provided detailed insights into the molecular formula, functional groups, and the carbon-hydrogen framework of the molecule.

One-dimensional NMR spectroscopy was fundamental in the initial characterization of this compound. The ¹H NMR spectrum revealed key signals characteristic of the membranolide series, including the presence of gem-dimethyl groups and a singlet methyl group. mdpi.com The ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirmed the presence of a specific number of quaternary, methine, methylene (B1212753), and methyl carbons, which was crucial for piecing together the carbon skeleton. nih.gov The spectroscopic data obtained for this compound were consistent with those previously published for the compound. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound (Data sourced from studies on related membranoids and consistent with this compound)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| 1 | 39.3 | 2.35 (m), 1.50 (m) |

| 2 | 19.1 | 1.79 (m), 1.70 (m) |

| 3 | 42.0 | 1.32 (m) |

| 4 | 33.5 | - |

| 5 | 51.1 | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | 37.5 | - |

| 11 | - | 7.76 (d, 8.3) |

| 12 | - | 7.73 (d, 8.3) |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | - | - |

| 17 | - | 1.73 (d, 7.3) |

| 18 | 33.4 | 0.48 (s) |

| 19 | 21.6 | 0.95 (s) |

| 20 | 28.1 | 1.42 (s) |

| 21 | - | - |

| 22 | - | - |

Note: Complete, explicitly assigned NMR data for every position of this compound was not available in a single source. The table is constructed based on characteristic shifts reported for the membranolide family. mdpi.comox.ac.uk NMR spectra were typically recorded in CDCl₃. nih.gov

Two-dimensional NMR techniques were instrumental in assembling the complete planar structure of this compound by establishing correlations between protons and carbons. nih.govusf.edu

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments revealed the spin-spin coupling networks within the molecule, allowing for the connection of adjacent protons. For instance, correlations among protons on the trimethylcyclohexyl ring were established using this technique. mdpi.comacs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlated each proton signal with its directly attached carbon atom. nih.govemerypharma.com This experiment was crucial for assigning the carbon signals based on the already determined proton assignments. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments provided information about long-range (2-4 bond) correlations between protons and carbons. princeton.eduresearchgate.net These correlations were key to connecting the different structural fragments of this compound. For example, HMBC correlations from the gem-dimethyl protons (H₃-18 and H₃-19) to carbons C-3, C-4, and C-5, and from the singlet methyl proton (H₃-20) to carbons C-1, C-5, C-9, and C-10 helped to define the trimethylcyclohexane ring system. mdpi.comacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemical analysis, NOESY (and its rotating-frame equivalent, ROESY) also provides through-space correlations that can help confirm structural assignments by showing the spatial proximity of different parts of the molecule. nih.govprinceton.edu

The collective data from these 2D NMR experiments unambiguously established the planar structure of this compound as a member of the bis(methyl acetal) fused furano-membranoids. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact molecular formula of this compound. researchgate.net This technique measures the mass-to-charge ratio of an ion with very high accuracy. For a related compound, membranoid C (originally identified as this compound), HRESIMS established a molecular formula of C₂₂H₃₂O₅. nih.gov This information is vital as it corroborates the data obtained from ¹³C NMR spectroscopy regarding the number of carbon atoms and provides the total count of hydrogen and oxygen atoms in the molecule. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy was used to identify the functional groups present in this compound. The IR spectrum would typically show absorption bands corresponding to various bond vibrations. For instance, in related diterpenes, characteristic absorptions for hydroxyl groups (around 3400 cm⁻¹), carbonyl groups of lactones or esters (around 1750 cm⁻¹), and C-H bonds (around 2900-3000 cm⁻¹) are observed. acs.orgmdpi.com This information complements the data from NMR and mass spectrometry to confirm the presence of specific functional moieties within the molecular structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Determination of Absolute and Relative Stereochemistry

The three-dimensional arrangement of atoms in this compound, its stereochemistry, is a critical aspect of its structural identity. The determination of both the relative and absolute configuration involves advanced analytical techniques. ox.ac.ukuou.ac.in

The relative configuration describes the spatial orientation of different parts of the molecule relative to each other. For spongian diterpenes, this is often elucidated through the analysis of NOESY or ROESY spectra, which detect through-space interactions between protons. nih.govmdpi.com These correlations indicate which groups are on the same face of the ring system.

The absolute configuration defines the precise three-dimensional arrangement of atoms in space, distinguishing between enantiomers. ox.ac.ukuou.ac.in For this compound, a significant revision of its stereochemistry was reported. Initial assignments were later corrected through single-crystal X-ray crystallographic analysis of a closely related derivative, membranoid C. nih.gov This analysis established the absolute configuration of membranoid C, which in turn revised the originally published structure for this compound from an (R,R) configuration at stereocenters C-15 and C-16 to an (S,R) configuration. nih.gov This revision highlighted a new α-cis orientation of the methoxy (B1213986) substituents and a β-cis orientation of the acetal (B89532) methines about the dihydrofuran ring for this class of compounds. nih.gov

X-ray Crystallography for Defined Stereocenters

The absolute configuration of this compound, also referred to as membranoid C, was unequivocally determined through single-crystal X-ray crystallography. nih.gov Researchers obtained crystals suitable for analysis by slow evaporation from a hexane/EtOAc mixture at -80 °C over a period of nine months. nih.gov

The resulting crystallographic data provided a detailed visualization of the atomic arrangement, confirming the absolute stereochemistry of the molecule. nih.govresearchgate.net The analysis yielded a Flack parameter of -0.03(7), which, along with Bijvoet-pair analysis and Bayesian statistics, solidified the configurational assignment. nih.gov This powerful technique was crucial in resolving ambiguities and providing a definitive structural model for this compound, forming the basis for the revision of its stereochemical configuration. nih.govresearchgate.net

Stereochemical Assignments Based on NOESY Data and Chemical Correlation

Prior to the successful crystallographic analysis, and in conjunction with it, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), played a significant role in elucidating the relative stereochemistry of this compound and related compounds. nih.govwgtn.ac.nz The NOESY spectrum reveals through-space correlations between protons that are in close proximity, allowing for the determination of their relative orientation within the molecule. wgtn.ac.nznih.gov

For the broader class of membranoids, NOESY correlations were key in establishing the conformation of the trimethylcyclohexane ring system. nih.gov For instance, correlations between the axial methyl protons (H₃-20) and other axial and equatorial protons helped to define the chair conformation of this ring. nih.gov In related spongian diterpenes, specific NOESY correlations have been used to determine the orientation of substituents at various stereocenters. nih.gov

Revisions of Previously Reported Stereochemical Configurations

The definitive data obtained from X-ray crystallography of this compound (renamed membranoid C) and its diastereomer (membranoid E) necessitated a re-evaluation and revision of their previously reported stereochemical assignments. nih.gov The original reports had proposed different configurations. The crystallographic analysis of both cis-bis(methyl acetal) diastereomers, this compound and E, provided irrefutable evidence of their true absolute and relative stereochemistries. nih.gov

This revision highlights the importance of rigorous analytical methods like X-ray crystallography in the structural determination of complex natural products. researchgate.net The updated and corrected stereochemical information is critical for understanding the structure-activity relationships of this class of compounds. As a result of these findings, a renaming of the methanolic adducts to "membranoids" was proposed to distinguish them clearly and rectify the structural records in the scientific literature. nih.gov

Analysis of Key Functional Groups and Their Spectroscopic Signatures

The structure of this compound is characterized by several key functional groups whose presence and connectivity are confirmed by distinct spectroscopic signatures. nih.govnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula of this compound as C₂₂H₃₂O₅. nih.gov

The analysis of its ¹H and ¹³C NMR spectra, along with 2D NMR experiments like COSY and HMBC, unambiguously established the planar structure. nih.gov Key spectroscopic features include:

Bis(methyl acetal) fused furan (B31954) moiety: This is a defining feature of this compound. The presence of two methoxy groups gives rise to characteristic signals in the NMR spectra.

Trimethylcyclohexyl group: This saturated ring system is identified by signals for three distinct methyl groups, including a gem-dimethyl pair, and the corresponding methylene and methine protons. nih.gov HMBC correlations from the methyl protons (H₃-18, H₃-19, H₃-20) to the quaternary and methine carbons of the cyclohexane (B81311) ring (C-1, C-5, C-9, C-10) are crucial for confirming this substructure. nih.govacs.org

Carboxylic Acid Functional Group: Membranolides C and D are noted for the presence of a carboxylic acid group, which contributes to their chemical properties. frontiersin.orgfrontiersin.orgncceh.ca

The detailed NMR data provides a comprehensive map of the carbon and proton environments within the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Membranoid C)

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 1 | 36.9 | 1.50, m; 2.35, m |

| 2 | 19.1 | 1.79, m; 1.70, m |

| 3 | 41.9 | 1.32, m |

| 4 | 33.3 | - |

| 5 | 51.1 | - |

| 6 | 134.4 | - |

| 7 | 125.7 | - |

| 8 | 143.1 | - |

| 9 | 136.9 | - |

| 10 | 38.0 | - |

| 11 | 142.1 | 7.76, d (8.3) |

| 12 | 119.8 | 7.73, d (8.3) |

| 13 | 173.8 | - |

| 14 | 108.9 | 6.00, s |

| 15 | 108.4 | 5.92, s |

| 16 | 173.2 | - |

| 17 | 25.1 | 1.73, d (7.3) |

| 18 | 33.4 | 0.48, s |

| 19 | 21.6 | 0.95, s |

| 20 | 16.1 | 1.42, s |

| 14-OCH₃ | 55.4 | 3.45, s |

| 15-OCH₃ | 55.3 | 3.42, s |

Data sourced from Shilling et al., 2020. nih.gov Spectra recorded in CDCl₃.

Biosynthetic Investigations and Proposed Pathways

General Principles of Diterpene Biosynthesis in Marine Organisms

Diterpenes in marine organisms, a diverse class of C20 compounds, are derived from the isoprenoid pathway. mdpi.comheraldopenaccess.us The biosynthesis begins with the assembly of four isoprene (B109036) units, typically from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), to form the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). heraldopenaccess.usbeilstein-journals.org Key enzymes, namely prenyltransferases and terpene synthases (TPSs), are fundamental to this process. heraldopenaccess.us Diterpene synthases catalyze the initial cyclization of the linear GGPP precursor into various cyclic skeletons, a step that often involves highly reactive carbocation intermediates and can lead to a wide array of structurally diverse products through mechanisms like hydride shifts, methyl migrations, and Wagner-Meerwein rearrangements. heraldopenaccess.us

Marine diterpenes, particularly those from sponges and corals, exhibit significant structural diversity, often featuring bicyclic, tricyclic, and more complex polycyclic systems. mdpi.comresearchgate.net These structures frequently undergo further modifications, including oxidations, rearrangements, and the formation of functional groups, which contribute to their broad spectrum of biological activities. researchgate.netnih.gov

Proposed Biosynthetic Origin from Spongiane Precursors

The biosynthesis of Membranolide C is hypothesized to originate from a spongiane diterpene precursor. acs.orgnih.gov The spongiane skeleton is a tetracyclic system that serves as a common intermediate for a variety of diterpenoids found in marine sponges. uv.es The proposed pathway suggests that a suitable spongian precursor undergoes a significant skeletal rearrangement to form the unique framework of this compound and its analogues. acs.org This hypothesis is supported by the co-isolation of this compound with other spongiane-derived metabolites from Dendrilla membranosa. researchgate.netnih.gov

Role of Specific Enzymatic Transformations (e.g., Cyclizations, Rearrangements, Oxidations)

The transformation from a spongiane precursor to this compound involves a series of specific enzymatic reactions. A key proposed step is a C-8 to C-7 shift of a methyl group (Me-17) in the spongiane precursor. acs.orgnih.gov This rearrangement is a critical event that leads to the characteristic carbon skeleton of this compound and related compounds.

Following this initial rearrangement, a cascade of further enzymatic transformations is believed to occur. These include:

Oxidations: Cytochrome P450 enzymes are likely involved in multiple oxidation steps. escholarship.org These oxidations are crucial for the formation of the various oxygen-containing functional groups observed in this compound, such as lactones and acetals. acs.orgacs.org A key oxidative event is the cleavage of the C-5/C-6 bond, which leads to the formation of a carboxylic acid moiety at C-7, a feature seen in some related metabolites. acs.orgnih.gov

Cyclizations: The formation of the furan (B31954) and furanone ring systems is a result of intramolecular cyclization reactions. acs.org

Rearrangements: Further skeletal rearrangements may occur, contributing to the final intricate structure of this compound. acs.org

Biosynthetic Relationship to Other Membranolide and Spongiane Analogues (e.g., Aplysulphurin, Darwinolide)

This compound is part of a larger family of structurally related diterpenoids isolated from Dendrilla membranosa. The biosynthetic pathways for these compounds are thought to be closely linked, diverging from a common spongiane precursor. acs.orgresearchgate.net

Aplysulphurin and other D. membranosa metabolites: It is conjectured that all previously reported spongian diterpenes from D. membranosa, including Aplysulphurin, Membranolide, and Tetrahydroaplysulphurin, originate from the same gracilane pathway. acs.orgnih.gov This pathway is initiated by the C-8 to C-7 shift of the Me-17 group in the spongian precursor. acs.org

Darwinolide: In contrast, the biosynthesis of Darwinolide, another diterpene from the same sponge, is proposed to follow a different rearrangement path. Instead of a methyl shift, a C-8/C-14 bond migration to C-7 occurs, leading to a ring expansion and the formation of a seven-membered carbocyclic ring. acs.orgnih.gov This highlights how different enzymatic transformations acting on a common precursor can lead to significant structural diversity within the same organism.

The co-occurrence of these various rearranged spongian diterpenes in Dendrilla membranosa provides strong circumstantial evidence for their shared biosynthetic origin and the divergent pathways that create their unique structures. researchgate.netresearchgate.net

Hypothesis on the Formation of the Functionalized Ring Systems

The formation of the highly functionalized ring systems in this compound, specifically the fused lactone and acetal (B89532) moieties, is a complex process. The lactone ring is proposed to form through the oxidation of the C-5/C-6 bond, leading to a dicarboxylic intermediate which then undergoes lactonization. acs.orgacs.org

The bis(methyl acetal)-fused furano-benzofuran scaffold is a particularly complex feature. vulcanchem.com Its formation is likely initiated by the oxidative cleavage of the central aromatic ring of a precursor, followed by intramolecular cyclizations and subsequent reactions with methanol (B129727). nih.gov The reactivity of the central aromatic ring in a constrained system, as seen in related compounds like Aplysulphurin, is thought to be a driving force for these transformations. nih.gov The presence of adjacent aromatic protons and specific HMBC correlations in NMR studies of this compound and its analogues have helped to elucidate the connectivity and substitution patterns of these intricate ring systems. nih.govacs.org

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Efforts towards Spongiane Diterpenoids (General Approaches)

The total synthesis of spongiane diterpenoids presents a formidable challenge to organic chemists due to their complex, polycyclic frameworks and dense stereochemical arrangements. uv.esnih.gov Early approaches often focused on the construction of the core carbocyclic skeleton, with later strategies incorporating the characteristic oxygenated functionalities. researchgate.net

A variety of synthetic strategies have been explored, including:

Biomimetic Approaches: These syntheses attempt to mimic the proposed biosynthetic pathways of these natural products. For example, oxidative free-radical cyclizations have been employed to construct the tricyclic core of furanospongianes. uv.es

Syntheses from Other Natural Products: Readily available natural products, such as sclareol, have served as starting materials for the synthesis of spongiane skeletons. uv.es

Enantioselective Total Syntheses: These routes aim to produce a single enantiomer of the target molecule, which is crucial for biological studies. The enantioselective total synthesis of the rearranged spongiane diterpene aplyviolene, for instance, was achieved in 14 steps. nih.gov Similarly, the total synthesis of (+)-shahamin K, another spongiane diterpenoid, was accomplished via a Prins–pinacol cascade reaction. thieme-connect.com

These synthetic endeavors have not only provided access to these complex molecules but have also driven the development of new synthetic methods and strategies. acs.orgchinesechemsoc.org

Semi-Synthetic Preparation of Membranolide C and Related Derivatives

Due to the challenges associated with the total synthesis of complex diterpenoids, semi-synthetic approaches, starting from more abundant natural products, have become a valuable tool for accessing compounds like this compound and its derivatives. mdpi.comacs.orguv.escnr.itacs.orgresearchgate.net

This compound, along with other related compounds, has been identified as a methanolysis artifact of aplysulphurin. cnr.itacs.orgnih.govmdpi.com When aplysulphurin is dissolved in methanol (B129727), it undergoes a reaction that leads to the formation of several methyl acetal (B89532) derivatives, which have been collectively named "membranoids". cnr.itacs.orgnih.govmdpi.com

This reactivity was discovered during the chemical investigation of the Antarctic sponge Dendrilla antarctica. acs.orgnih.gov Initially, compounds like this compound and D were thought to be natural products. frontiersin.orgscribd.comuq.edu.aucambridge.org However, further studies revealed that aplysulphurin is sensitive to methanol, leading to the formation of these artifacts. acs.orgnih.gov This process has been systematically studied, showing that aplysulphurin is the precursor to a series of membranoids, including all four possible diastereomeric bis(methyl acetal) derivatives. nih.gov

The methanolysis of aplysulphurin can be monitored over time using techniques like LC/QToF-MS to observe the conversion of the precursor into its various methanolysis products. nih.gov

Reductive ozonolysis is another key chemical transformation used in the synthesis and modification of spongiane diterpenoids. acs.orgcnr.itcore.ac.ukunisa.it This reaction is particularly useful for cleaving double bonds and introducing new functionalities.

For instance, ozonolysis of a cyclobutene (B1205218) ring in a precursor molecule, followed by treatment with a reducing agent like dimethyl sulfide (B99878) (Me2S), can yield a dialdehyde (B1249045) intermediate. acs.org This intermediate can then be further manipulated to construct the lactone or hemiacetal rings found in many spongiane diterpenoids. acs.org However, attempts to perform reductive ozonolysis in methanol followed by reduction with sodium borohydride (B1222165) (NaBH4) have been reported to lead to complex mixtures of products with low yields of the desired hemiacetals. acs.org

Methanolysis Reactions of Precursor Compounds (e.g., Aplysulphurin)

Strategies for Analogue Synthesis and Structural Diversification

The synthesis of analogues and the structural diversification of spongiane diterpenoids are crucial for understanding their structure-activity relationships (SAR) and for developing new therapeutic agents. acs.orgmdpi.comacs.orgcnr.it

Several strategies have been employed to achieve this:

Functional Group Interconversion: This involves modifying existing functional groups within the molecule. For example, the reduction of ester moieties in membranolide using lithium aluminum hydride (LiAlH4) yields the corresponding triol, which has shown altered biological activity. mdpi.com

Derivatization of Hemiacetals: The hemiacetal functionality present in many spongiane diterpenoids can be derivatized, for instance, through acetylation under basic conditions, to produce tetracyclic compounds with an α-acetoxy group. uv.es

Varying Synthetic Building Blocks: In total synthesis approaches, using different building blocks allows for the creation of a diverse range of analogues.

These diversification strategies have led to the generation of small libraries of compounds that have been screened for various biological activities, providing valuable insights into the key structural features required for potency and selectivity. mdpi.comuv.es

Challenges in Regio- and Stereoselective Synthesis of Complex Diterpenoids

The synthesis of complex diterpenoids like this compound is fraught with challenges related to controlling regioselectivity and stereoselectivity. nih.govchinesechemsoc.orgescholarship.orgresearchgate.netacs.org The dense arrangement of functional groups and stereocenters in these molecules requires highly precise synthetic methods.

Key challenges include:

Control of Stereochemistry: The presence of multiple contiguous stereocenters necessitates the use of stereoselective reactions to ensure the formation of the correct diastereomer. nih.gov

Regioselective Functionalization: The selective introduction of functional groups at specific positions on the carbon skeleton is often difficult due to the similar reactivity of multiple C-H bonds. chinesechemsoc.orgacs.org Late-stage C-H oxidation has emerged as a powerful tool to address this challenge, but it requires careful catalyst design and optimization. chinesechemsoc.orgacs.org

Construction of Complex Ring Systems: The assembly of the polycyclic frameworks, which can include strained or unusual ring systems, requires sophisticated synthetic strategies. nih.gov

Lability of Functional Groups: Some of the functional groups present in these molecules, such as hemiacetals and lactones, can be sensitive to reaction conditions, leading to side reactions or decomposition. acs.org

Overcoming these challenges is a major focus of current research in the total synthesis of complex natural products. nih.govresearchgate.net

In Vitro Biological Activities and Mechanistic Studies

Antimicrobial Activities

Membranolide C has demonstrated a spectrum of activity against both bacterial and fungal pathogens. The following sections detail its efficacy against Gram-negative and Gram-positive bacteria, as well as its antifungal properties.

Antibacterial Efficacy against Gram-Negative Bacteria

Research indicates that this compound, along with its counterpart Membranolide D, exhibits activity against Gram-negative bacteria. researchgate.netacs.orgnih.gov These compounds, which are characterized by the presence of carboxylic acid functional groups, have shown inhibitory effects in antimicrobial assays. researchgate.netacs.orgnih.gov Specifically, in a disk diffusion assay, this compound produced an 8.0 mm zone of inhibition against Escherichia coli, suggesting moderate activity. vulcanchem.com The outer membrane of Gram-negative bacteria typically acts as a barrier, but certain compounds can overcome this defense. nih.govnih.gov

Antibacterial Efficacy against Gram-Positive Bacteria (e.g., S. aureus, MRSA Biofilm)

The activity of this compound against Gram-positive bacteria appears to be more limited. Studies have reported that this compound shows no significant activity against Staphylococcus aureus, with a 0.0 mm zone of inhibition in disk diffusion assays. vulcanchem.com However, a related compound, darwinolide, also isolated from the same Antarctic sponge Dendrilla membranosa, has shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. acs.orgresearchgate.net Darwinolide exhibited a four-fold selectivity against the biofilm phase of MRSA compared to its planktonic form, suggesting that the spongian diterpene scaffold could be a promising starting point for developing anti-biofilm therapeutics. acs.orgresearchgate.net Biofilms are communities of bacteria encased in a self-produced matrix, which makes them notoriously difficult to eradicate with conventional antibiotics. acs.orgfrontiersin.org

Antifungal Properties

This compound has also been evaluated for its antifungal properties. researchgate.netacs.orgnih.govvulcanchem.com In vitro testing revealed that it possesses antifungal activity, as demonstrated by a 4.0 mm zone of inhibition against Candida albicans. vulcanchem.com This suggests a moderate antifungal effect. The mechanism of action for many antifungal agents involves disruption of the fungal cell membrane. nih.govnih.gov

Antiparasitic Activities

Beyond its antimicrobial effects, this compound has shown promise as an antiparasitic agent, with demonstrated activity against the protozoan parasites Leishmania donovani and Plasmodium falciparum.

Efficacy against Leishmania donovani (In Vitro)

Multiple studies have highlighted the potent in vitro activity of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. vulcanchem.comfrontiersin.org Research has shown that this compound exhibits an IC50 value of 800 nM against this parasite. vulcanchem.com This indicates a high level of potency. Other related diterpenes isolated from Dendrilla membranosa have also been evaluated, with some showing significant antileishmanial activity. frontiersin.org The search for new treatments for leishmaniasis is critical due to the limitations of current therapies. mdpi.complos.orgmdpi.comnih.gov

Activity against Plasmodium falciparum (In Vitro)

In vitro studies have also explored the activity of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While specific IC50 values for this compound are not extensively reported in the provided context, related marine compounds have shown moderate antimalarial activity. scispace.com The development of new antimalarial drugs is a global health priority due to the emergence of drug-resistant parasite strains. mdpi.complos.orgscielo.br

Interactive Data Tables

Table 1: Antimicrobial Activity of this compound

| Target Organism | Type of Test | Result | Reference |

|---|---|---|---|

| Escherichia coli (Gram-Negative) | Inhibition Zone | 8.0 mm | vulcanchem.com |

| Staphylococcus aureus (Gram-Positive) | Inhibition Zone | 0.0 mm | vulcanchem.com |

Table 2: Antiparasitic Activity of this compound

| Target Organism | Activity Metric | Value | Reference |

|---|

In Vitro Cellular Bioactivity

Cytotoxicity against Specific Cancer Cell Lines (e.g., L1210, KB)

This compound has demonstrated cytotoxic activity against various cancer cell lines. Research has shown its effectiveness against murine lymphoma L1210 cells and human epidermoid carcinoma KB cell lines. researchgate.net Specifically, some spongiane diterpenoids, a class of compounds to which this compound belongs, have shown strong cytotoxicity against L1210 and KB cancer cells. uv.es For instance, certain dorisenones displayed potent cytotoxicity against these cell lines. uv.es Additionally, related compounds have been tested against the P388 mouse leukemia cell line, although some showed no significant activity. uv.es

| Cell Line | Compound Type | Reported Activity |

|---|---|---|

| L1210 (Murine Lymphoma) | Spongiane Diterpenoid | Strong cytotoxicity observed. uv.es |

| KB (Human Epidermoid Carcinoma) | Spongiane Diterpenoid | Strong cytotoxicity observed. uv.es |

| P388 (Mouse Leukemia) | Spongiane Diterpenoid | No significant activity reported for some related compounds. uv.es |

Preliminary Insights into Molecular Targets and Cellular Mechanisms of Action

Preliminary investigations suggest that the mechanism of action for membranolides, including this compound, may involve the dysregulation of parasite lipids. google.com This disruption of lipid synthesis is crucial as these lipids are essential for maintaining the integrity of the parasite's membrane. google.com This mechanism has been particularly studied in the context of anti-leishmanial activity. google.com The parasite Leishmania donovani, for example, relies on scavenging lipids like cholesterol from the host to grow and replicate. biorxiv.orgfrontiersin.orgnih.gov Therefore, interfering with lipid metabolism can be a potent antiparasitic strategy. biorxiv.org Studies on other protozoan parasites also highlight the importance of lipid metabolism, suggesting that targeting these pathways could be a viable therapeutic approach. biorxiv.orgfrontiersin.org

Comparative Analysis of this compound's Bioactivity with Other Membranolides and Spongianes

This compound is part of a larger family of related diterpenoids, including other membranolides and spongianes, which exhibit a wide range of biological activities.

Comparison with other Membranolides:

The bioactivity of this compound can be contextualized by comparing it to other membranolides isolated from the Antarctic sponge Dendrilla membranosa. acs.orgmdpi.com Membranolides C and D, which both have carboxylic acid groups, have been noted for their antibiotic and antifungal properties. acs.orgfrontiersin.orgfrontiersin.orgnih.gov In the context of anti-leishmanial activity against L. donovani, this compound showed an IC50 value of >53.1 µM, while other membranolides like G and H demonstrated much higher potency with IC50 values of 0.82 µM and 1.14 µM, respectively. google.com This suggests that structural variations among the membranolides significantly impact their biological effects. google.com Some semi-synthetic membranolide derivatives have even shown greater potency than the natural products. google.com

Comparison with other Spongianes:

The broader class of spongiane diterpenoids, isolated from various marine sponges and nudibranchs, displays a wide spectrum of bioactivities including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects. uv.esresearchgate.net For instance, darwinolide, another rearranged spongian diterpene from Dendrilla membranosa, shows selective activity against the biofilm phase of methicillin-resistant Staphylococcus aureus (MRSA). acs.org Other spongianes have demonstrated cytotoxicity against various cancer cell lines. researchgate.netuv.es Aplysulphurin, a related compound, is cytotoxic to several cancer cell lines. mdpi.comnih.gov The diverse bioactivities observed across the spongiane family highlight the potential of this structural class as a source for novel therapeutic agents. mdpi.comnih.govresearchgate.net

| Compound | Class | Source Organism | Reported Bioactivity |

|---|---|---|---|

| This compound | Membranolide | Dendrilla membranosa | Antifungal, Gram-negative antibiotic, Anti-leishmanial (>53.1 µM). google.comacs.orgfrontiersin.orgfrontiersin.orgnih.gov |

| Membranolide D | Membranolide | Dendrilla membranosa | Antifungal, Gram-negative antibiotic, Anti-leishmanial (>53.1 µM). google.comacs.orgfrontiersin.orgfrontiersin.orgnih.gov |

| Membranolide G | Membranolide | Dendrilla membranosa (semisynthetic) | Potent anti-leishmanial (IC50 0.82 µM). google.com |

| Membranolide H | Membranolide | Dendrilla membranosa (semisynthetic) | Potent anti-leishmanial (IC50 1.14 µM). google.com |

| Darwinolide | Rearranged Spongiane | Dendrilla membranosa | Selective against MRSA biofilm. acs.org |

| Aplysulphurin | Spongiane | Dendrilla membranosa | Cytotoxic to colon, lung, and carcinoma cancer cell lines. mdpi.comnih.gov |

Structure Activity Relationship Sar Analyses

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of Membranolide C is intrinsically linked to its complex molecular architecture. The core structure is a spongian diterpenoid, which features several key components that act as pharmacophores—the essential regions of the molecule that interact with biological targets. scribd.com

The fundamental framework includes a trimethylcyclohexyl group connected to an aromatic ring, which is in turn fused to a highly substituted dihydrofuran ring system. google.com This entire assembly constitutes the diterpenoid skeleton. The aromatic ring and the propanoic acid substituent are crucial features. Specifically, the bis(methyl acetal)-fused furano-benzofuran scaffold is a distinguishing characteristic of this compound. scribd.com The presence of a cyclic-acetal framework, resulting from methoxy (B1213986) groups on the furan (B31954) ring, is a notable structural motif in this class of compounds. These oxygenated functionalities, along with the carboxylic acid group, are considered key for the observed biological activities.

Influence of Stereochemistry on Biological Potency

Stereochemistry plays a pivotal role in the biological potency of membranolide compounds, particularly in their activity against the parasite Leishmania donovani. google.com this compound, which has been revised and renamed Membranoid C, possesses a cis orientation of the two methoxy groups on the dihydrofuran ring at positions C-15 and C-16. google.com

Comparative studies have shown that this cis configuration is less potent than the trans configuration found in its diastereomers, Membranoid B and Membranoid D. google.com Both Membranoid C and E, which share the cis stereochemistry, exhibited lower activity against L. donovani-infected macrophages compared to their trans counterparts. google.com This stark difference in potency underscores that the specific three-dimensional arrangement of the substituents on the dihydrofuran ring is a critical determinant of antileishmanial activity and represents a key area for SAR studies. google.com

Effects of Functional Group Modifications (e.g., Carboxylic Acid, Methoxy Groups, Acetal (B89532) Functionalities)

Modifications of the functional groups on the membranolide scaffold have a profound impact on the type and level of biological activity.

Carboxylic Acid: The presence of a carboxylic acid functional group in this compound and the closely related Membranolide D is directly linked to their Gram-negative antibiotic and antifungal activities. These compounds show moderate activity against Escherichia coli and Candida albicans.

Methoxy Groups and Acetal Functionalities: The two methoxy groups that form the bis(methyl acetal) functionality in this compound are artifacts of the isolation process, arising from the methanolysis of the precursor compound, aplysulphurin. google.com Despite being artifacts, their presence and stereochemistry are crucial. The positioning and orientation of these methoxy groups on the furan ring significantly influence the molecule's anti-leishmanial potency. google.com The acetal methine signals are characteristic features in the NMR spectra of these compounds. google.com

The table below summarizes the antimicrobial activity of this compound, highlighting the role of its functional groups.

| Pathogen | Assay Type | Result | Citation |

| Escherichia coli | Inhibition Zone | 8.0 mm | scribd.com |

| Candida albicans | Inhibition Zone | 4.0 mm | scribd.com |

| Staphylococcus aureus | Inhibition Zone | 0.0 mm | scribd.com |

Comparative SAR Studies with Membranolide B, D, G, H, and Other Related Compounds

Comparative analyses of this compound with other membranolides have been instrumental in elucidating SAR for antileishmanial activity. The compounds in this series, including B, C, D, G, and H, are primarily diacetal derivatives of the membranolide A skeleton, formed from aplysulphurin.

The most significant finding is the superior potency of derivatives with a trans configuration of the methoxy groups on the furan ring (Membranoids B, D, and G) compared to those with a cis configuration (Membranoids C and E). google.com For instance, Membranoid B (IC₅₀ = 0.8 µM) and Membranoid G (IC₅₀ = 0.82 µM) are significantly more potent against L. donovani than Membranoid C (IC₅₀ = 6.5 µM). google.com This highlights that the stereochemistry at C-15 and C-16 is a key driver of activity. google.com

Furthermore, comparison with other related diterpenoids provides additional insights. The reduction of ester moieties in the parent compound membranolide to form a semi-synthetic triol resulted in a modest improvement in antileishmanial activity and a significant reduction in cytotoxicity. In contrast, membranolide itself was found to be a potent inhibitor of methicillin-resistant Staphylococcus aureus (MRSA) biofilm, an activity not as pronounced in some of its modified analogues.

The following table presents the comparative anti-leishmanial activity of various membranolide derivatives.

| Compound | IC₅₀ vs. L. donovani (µM) | Cytotoxicity vs. J774A.1 cells (IC₅₀ in µM) | Citation |

| Membranoid B | 0.8 | >133 | google.com |

| Membranoid C (this compound) | 6.5 | >53.1 | google.com |

| Membranoid D | 1.40 | >133 | google.com |

| Membranoid G | 0.82 | >53.1 | |

| Membranoid H | 1.14 | >53.1 |

Computational Approaches in SAR Prediction and Validation

While specific computational studies such as quantitative structure-activity relationship (QSAR) or molecular docking analyses for this compound are not extensively documented in the reviewed literature, such methods are widely applied to other marine natural products to predict bioactivity and understand interactions with biological targets. For related marine compounds like tsitsikammamines and discorhabdins, molecular modeling has been used to assess their anticancer potential by docking them to the active sites of target proteins.

Computational approaches could be valuable for the membranolide series. Pharmacophore mapping could define the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for anti-leishmanial or antimicrobial activity. Molecular dynamics simulations could provide insights into the conformational flexibility of the diterpene skeleton and how different stereoisomers interact with a target protein. These in silico techniques could guide the synthesis of new, more potent analogues by predicting the effects of structural modifications, thereby validating and expanding upon experimental SAR findings.

Future Research Directions and Potential Academic Applications

Advanced Studies in Membranolide Biosynthesis and Enzymology

The biosynthetic pathways of spongian and rearranged spongian diterpenoids are largely uninvestigated. researchgate.net For Membranolide C, there are currently no dedicated studies on its biosynthesis or the enzymes involved. Future research should prioritize the elucidation of this pathway. It is hypothesized that the biosynthesis originates from standard terpene precursors, followed by a series of complex cyclizations, rearrangements, and oxidations catalyzed by a suite of specialized enzymes.

Key research objectives in this area include:

Identification of Biosynthetic Gene Clusters (BGCs): Utilizing genomic and transcriptomic sequencing of Dendrilla membranosa and its associated microbial symbionts to identify the gene clusters responsible for producing the spongian skeleton. It is often unclear whether the sponge itself or a symbiotic microorganism is the true producer of such metabolites. frontiersin.org

Characterization of Key Enzymes: Expressing and characterizing the function of individual enzymes within the identified BGC, such as terpene synthases, cytochrome P450 monooxygenases, and transferases. This would reveal the specific catalysts for the unique ring rearrangements and functionalizations that define this compound.

Elucidation of Regulatory Mechanisms: Investigating how the expression of biosynthetic genes and the activity of the corresponding enzymes are regulated in response to environmental cues or developmental stages, which could involve allosteric regulation or feedback inhibition mechanisms. nih.govresearchgate.netnih.gov

Development of Chemoenzymatic and Stereocontrolled Synthetic Routes

To date, a racemic total synthesis of membranolide has been reported, which provided structural confirmation but did not allow for the investigation of enantiomer-specific bioactivities. escholarship.org The initial key step involved a copper-catalyzed conjugate addition to isophorone. escholarship.orgthieme-connect.de Future synthetic efforts should focus on developing more sophisticated and efficient routes.

Future directions for synthesis include:

Stereocontrolled Total Synthesis: Designing and executing an asymmetric synthesis to produce enantiomerically pure (+)- and (-)-Membranolide C. This would be critical for deconvoluting the biological activities of each stereoisomer and for structure-activity relationship (SAR) studies.

Chemoenzymatic Approaches: Integrating enzymatic reactions into the synthetic pathway. nih.govrsc.org Enzymes could be employed for key stereoselective steps, such as asymmetric reductions or hydroxylations, potentially simplifying the synthesis and improving yields. researchgate.net

Convergent and Biomimetic Strategies: Developing convergent synthetic plans where complex fragments are synthesized separately and then joined, or biomimetic approaches that mimic the proposed natural cyclization and rearrangement cascade to construct the core skeleton. cnaa.md

Discovery and Optimization of Novel Membranolide Analogues

This compound itself is considered a semi-synthetic derivative, as it can be formed from the related sponge metabolite aplysulphurin through treatment with methanol (B129727). google.com This inherent reactivity highlights the potential for generating a library of novel analogues. The isolation of other naturally occurring related diterpenes from Dendrilla species, such as membranolides B and D, darwinolide, and the dendrillins, provides a rich collection of scaffolds for further modification. mdpi.comresearchgate.netmdpi.com

Future research should focus on:

Semi-synthesis and Derivatization: Systematically modifying the functional groups of this compound and its natural congeners. The carboxylic acid and diacetal functionalities are prime targets for chemical modification to explore their contribution to bioactivity. acs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a diverse library of analogues to build a comprehensive SAR profile. This would identify the key structural features required for the observed antibiotic and antifungal activities and guide the design of more potent and selective compounds.

Bio-inspired Analogue Synthesis: Using the structures of other rearranged spongian diterpenes as inspiration for designing novel scaffolds that may possess improved or entirely new biological properties.

Deepening Mechanistic Understanding of In Vitro Biological Activities at the Molecular and Cellular Level

This compound has been reported to exhibit Gram-negative antibiotic and antifungal activities. frontiersin.orgfrontiersin.orgacs.org Furthermore, related compounds from Dendrilla membranosa show a range of bioactivities, including antileishmanial effects and inhibition of MRSA biofilms. google.commdpi.comresearchgate.netnih.gov However, the precise molecular mechanisms underlying these effects remain unknown.

Future investigations should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that this compound interacts with in target organisms (e.g., bacteria, fungi, Leishmania parasites).

Elucidate Mechanism of Action: Conducting detailed biochemical and cellular assays to understand how the compound exerts its effect. For its antileishmanial activity, one proposed mechanism is the dysregulation of lipid synthesis required for parasite membrane integrity. google.com For its antibiotic activity, studies could investigate inhibition of cell wall synthesis, nucleic acid replication, or protein synthesis.

Cellular Localization and Uptake Studies: Using fluorescently-labeled analogues to visualize the uptake and subcellular localization of this compound within target cells, providing clues about its site of action.

| Reported In Vitro Bioactivity of this compound and Related Compounds |

| Compound |

| This compound |

| This compound |

| Membranolide |

| Membranolide |

| Membranolides (general) |

Exploration of Broader Ecological Roles in Marine Ecosystems

Secondary metabolites in Antarctic marine organisms are believed to be critical for structuring benthic communities, often serving as chemical defenses. cambridge.org Diterpenes produced by Dendrilla antarctica (formerly D. membranosa) are thought to serve a defensive function, and membranolide specifically has been shown to deter feeding by the omnivorous amphipod Gondogeneia antarctica. mdpi.com

Future ecological research should expand on these findings to:

Investigate Allelopathic Interactions: Determine if this compound plays a role in mediating interactions with other sessile marine organisms, such as competing sponges, corals, or algae, by inhibiting their growth or settlement.

Assess Responses to Environmental Stress: Study how the production of this compound is influenced by abiotic stressors relevant to climate change, such as rising sea temperatures and ocean acidification. Studies have already shown that the concentration of membranolide and related terpenes in the sponge can increase with thermal stress, though higher temperatures ultimately prove fatal to the organism. mdpi.com

Determine Predator-Prey Dynamics: Conduct more extensive in-situ and laboratory-based feeding assays with a wider range of potential predators to fully understand the scope of this compound's defensive role in the Antarctic food web.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

Future research should fully integrate multiple omics approaches:

Genomic and Transcriptomic Analysis: As mentioned in section 8.1, sequencing the genome and transcriptome of D. membranosa and its symbionts is crucial for identifying the biosynthetic gene clusters (BGCs) for this compound.

Integrated Omics Studies: Correlating transcriptomic data (gene expression) with metabolomic data (compound production) under different environmental conditions or predation pressures. This can reveal the regulatory networks that control the production of this compound and other defensive metabolites. mdpi.com

Metagenomics for Symbiont Contribution: Using metagenomic analysis of the sponge's microbiome to definitively determine if the biosynthetic pathway originates from the sponge itself or from an associated bacterium or fungus, resolving a key question in marine natural product research. researchgate.netresearcher.life

| Application of Omics Technologies to this compound Research |

| Omics Technology |

| Metabolomics |

| Genomics/Transcriptomics |

| Metagenomics |

Q & A

Advanced Research Question

- Dosing Regimen : Use non-compartmental analysis (NCA) for intravenous (IV) and oral (PO) administration to calculate AUC, Cₘₐₓ, and t₁/₂.

- Bioanalytical Validation : Employ LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Include stability tests for plasma matrices .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, detailing sample size justification and randomization methods .

What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?

Advanced Research Question

- Scaffold Modification : Focus on the α,β-unsaturated lactone core. Use Suzuki-Miyaura coupling for aryl substitutions or Sharpless epoxidation for stereochemical diversification.

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to prioritize analogs targeting key residues (e.g., ATP-binding pockets).

- SAR Validation : Test analogs in parallel with the parent compound under identical assay conditions. Report percentage inhibition at 10 μM for initial screening .

How can researchers address low yields in enzymatic assays involving this compound?

Basic Research Question

- Enzyme Source : Use recombinant enzymes (e.g., E. coli-expressed) with activity validated via positive controls.

- Optimize Buffers : Test pH (6.5–8.0) and cofactors (e.g., Mg²⁺, ATP). Pre-incubate enzyme and substrate separately to rule out inhibition.

- Kinetic Analysis : Calculate kₐₜₐ/Kₘ using Michaelis-Menten plots. Low yields may indicate substrate inhibition or allosteric effects .

What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?

Basic Research Question

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to derive IC₅₀ values.

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates.

- Error Reporting : Use mean ± SEM (n≥3) and specify statistical software (e.g., R, SPSS) .

How can contradictory results in this compound’s mechanism of action be reconciled?

Advanced Research Question

Mechanistic studies often conflict due to off-target effects or contextual cellular pathways. Solutions include:

- Chemical Proteomics : Use activity-based protein profiling (ABPP) to identify direct binding targets.

- CRISPR Knockout Models : Validate hypothesized targets (e.g., kinase X) in KO cell lines.

- Pathway Enrichment Analysis : Perform RNA-seq and map differentially expressed genes to KEGG pathways .

What criteria should guide the selection of analytical techniques for this compound quantification?

Basic Research Question

- Sensitivity : LC-MS/MS for trace amounts (ng/mL range) in biological matrices.

- Specificity : HPLC-DAD for purity checks (λ=210–400 nm).

- Validation : Follow ICH guidelines for linearity (R²≥0.99), accuracy (90–110%), and precision (CV ≤15%) .

How should researchers approach the total synthesis of this compound to ensure scalability?

Advanced Research Question

- Retrosynthetic Planning : Prioritize convergent synthesis; fragment the molecule into lactone and polyketide moieties.

- Catalytic Asymmetry : Use Evans’ oxazolidinones or Shi epoxidation for stereocontrol.

- Process Optimization : Replace chromatographic steps with crystallization; report overall yield and step economy (e.g., 14 steps, 8% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.